methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate
Description
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: Not explicitly provided; molecular formula: C₈H₁₀N₂O₄) is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group and a hydroxyacetate moiety. This compound is categorized as a 5-membered heterocycle, often utilized in pharmaceutical and agrochemical research as a synthetic intermediate .
Properties
CAS No. |
1494859-99-2 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(2-methylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(10)7(11)12-2/h3-4,6,10H,1-2H3 |
InChI Key |
JCJOEMYSMJDYCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-m
Biological Activity
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate is an organic compound notable for its diverse biological activities, primarily attributed to the presence of the pyrazole moiety. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a hydroxyl group and a pyrazole ring, combined with a methyl ester functional group. This unique structure enhances its solubility and reactivity, making it a promising candidate for further pharmacological exploration.
Biological Activities
1. Medicinal Chemistry Applications
This compound has shown potential in various therapeutic areas due to its biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that modifications to the pyrazole structure can enhance these properties, making them suitable for developing new anti-inflammatory drugs .
- Antimicrobial Activity : Studies have reported that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anticancer Potential : The pyrazole moiety is known for its anticancer properties. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Reacting appropriate hydrazines with carbonyl compounds under acidic or basic conditions.
- Esterification : The reaction of pyrazole derivatives with acetic acid or its derivatives can yield methyl esters like this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Scientific Research Applications
Medicinal Chemistry
1.1. Synthesis of Bioactive Compounds
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate serves as a crucial building block for synthesizing more complex molecules with potential therapeutic effects. The pyrazole moiety is known for its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Modifications to the pyrazole structure can enhance its biological efficacy, making it a valuable precursor in drug development .
1.2. Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities:
- Anti-inflammatory : Compounds derived from pyrazoles have demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
- Antimicrobial : Studies show that pyrazole derivatives possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, certain derivatives have been synthesized and tested for their efficacy against these pathogens .
- Anticancer : Pyrazole compounds are being explored for their potential in cancer therapy, with some derivatives showing promising results in inhibiting tumor growth through mechanisms such as targeting specific kinases .
Agricultural Applications
This compound has potential applications in agriculture as well. Its role as a non-ionic organic buffering agent is particularly noteworthy:
2.1. Buffering Agent in Cell Cultures
The compound is utilized as a buffering agent in biological research, particularly in cell cultures where maintaining a stable pH (between 6 and 8.5) is crucial for optimal cell growth and function . This application is essential for studies involving plant cells and microbial cultures.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(1-methylpyrazol-5-yl)propanoate | Structure | Exhibits stronger anti-inflammatory properties |
| 3-Acetylpyrazole | Structure | Known for its analgesic effects |
| Pyrazolo[3,4-b]quinolinones | Structure | Demonstrates significant anticancer activity |
The structural uniqueness of this compound enhances its solubility and reactivity compared to other pyrazole derivatives, making it a valuable candidate for further pharmacological exploration.
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Anti-inflammatory Activity
A study synthesized various pyrazole derivatives from this compound and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to traditional NSAIDs, suggesting their potential use in treating inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing novel pyrazole derivatives from the compound and assessing their antimicrobial activity against multiple bacterial strains. The findings revealed that specific modifications significantly enhanced antimicrobial potency, indicating the compound's versatility in developing new antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural analogs, their properties, and distinctions from the target compound.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparisons:
The chloroacetate analog (C₂₁H₂₀ClN₂O₃) introduces a reactive chloro group, likely improving its utility in cross-coupling reactions or as an alkylating agent in agrochemicals . The nitro-substituted analog (C₆H₇N₃O₄) demonstrates higher acidity due to the nitro group’s electron-withdrawing effects, which could alter solubility and reactivity in synthetic pathways .
Hydrogen Bonding and Crystallography :
- The hydroxyl and ester groups in the target compound may form hydrogen-bonded networks, as observed in similar structures refined using SHELXL . Compounds with additional polar groups (e.g., benzothiazole) could exhibit more complex crystal packing .
Synthetic Methods :
- Analogs like methyl (S)-2-hydroxy-2-[(S)-2-oxocyclopentyl]acetate () are synthesized via stereoselective routes, suggesting that the target compound’s preparation may also involve chiral separation using columns like Chiralpak IA .
The pyrazole ring may introduce additional toxicity, warranting rigorous handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
